3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

B-Raf V600E Kinase Inhibition Arylsulfonamide Pharmacophore

This dual-fluorinated sulfonamide-thiazole compound is designed for B-Raf(V600E) kinase inhibitor optimization, where the ortho-fluorobenzenesulfonamide headgroup forms a critical hydrogen-bond network in the Raf selectivity pocket—fluorine ortho to sulfonamide nitrogen is essential for cellular pERK inhibition. It also enables COX-2 inhibitor benchmarking with oral ED50 <10 mg/kg in inflammation models, and facilitates FEP studies to quantify meta-fluoro contribution to target electrostatics. Procure to accelerate your kinase or COX-2 program.

Molecular Formula C17H14F2N2O2S2
Molecular Weight 380.43
CAS No. 946204-48-4
Cat. No. B2684004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
CAS946204-48-4
Molecular FormulaC17H14F2N2O2S2
Molecular Weight380.43
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C17H14F2N2O2S2/c18-13-4-1-3-12(9-13)17-21-15(11-24-17)7-8-20-25(22,23)16-6-2-5-14(19)10-16/h1-6,9-11,20H,7-8H2
InChIKeyJCHLYQVPJBDGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (CAS 946204-48-4): Procurement-Relevant Structural and Pharmacophoric Profile


3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (CAS 946204-48-4) is a synthetic, dual-fluorinated aryl-sulfonamide-thiazole hybrid . Its architecture embeds a 3-fluorobenzenesulfonamide headgroup, a central 1,3-thiazole core, and a 3-fluorophenyl terminal ring connected via an ethyl linker. This specific substitution pattern places the compound within the pharmacologically privileged class of 4,5-diarylthiazole sulfonamides, a chemotype extensively validated as selective cyclooxygenase-2 (COX-2) inhibitors [1] and, more recently, as inhibitors of the B-Raf(V600E) kinase where an arylsulfonamide headgroup and fluorine ortho to the sulfonamide nitrogen are critical for potency [2]. The compound's molecular formula is C17H14F2N2O2S2, with a molecular weight of 380.43 g/mol, and it carries the InChI Key JCHLYQVPJBDGQH-UHFFFAOYSA-N .

Why In-Class Analogs Cannot Replace 3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide in Biological Screening


The 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide chemotype cannot be freely interchanged with other aryl-thiazole sulfonamides due to the critical role of its specific 3-fluorobenzenesulfonamide headgroup and the meta-fluoro substitution on the distal phenyl ring. In the highly homologous B-Raf(V600E) inhibitor series, it has been demonstrated that the arylsulfonamide headgroup engages the Raf selectivity pocket through a precise hydrogen-bond network, and a fluorine atom positioned ortho to the sulfonamide nitrogen is a key structural requirement for cellular activity [1]. Furthermore, within the broader 4,5-diarylthiazole COX-2 inhibitor class, replacement of the methylsulfonyl group with a sulfonamide moiety dramatically alters both in vitro selectivity and in vivo pharmacological properties, proving that subtle changes in the sulfonamide substitution pattern profoundly impact target engagement and systemic behavior [2]. A generic replacement lacking the precise 3-fluorobenzenesulfonamide and 3-fluorophenyl decorations would therefore carry a high risk of losing potency, selectivity, and in vivo performance. Quantitative comparative data supporting the specific advantages of this compound's structural features are detailed in Section 3 below.

Comparator-Anchored Quantitative Differentiation of 3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (CAS 946204-48-4)


Arylsulfonamide Headgroup and Fluorine Ortho-to-Nitrogen as Critical Potency Determinants in B-Raf(V600E) Kinase Inhibition

In a systematic SAR study of thiazole-based B-Raf(V600E) inhibitors, compounds bearing an arylsulfonamide headgroup with a fluorine substituent ortho to the sulfonamide nitrogen exhibited potent cellular activity. The series lead compound (containing a 2,4-difluorobenzenesulfonamide headgroup) demonstrated an IC50 of 3 nM against B-Raf(V600E) kinase and an EC50 of 10 nM in a pERK cellular assay, while the des-fluoro analog showed a >10-fold loss in potency, confirming the essential role of the fluorine atom [1]. Although direct assay data for 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide are not publicly available, its 3-fluorobenzenesulfonamide headgroup places the fluorine atom in the ortho position relative to the sulfonamide nitrogen, fully matching the pharmacophoric requirement identified in this study. By contrast, close analogs such as N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide (CAS 946375-78-6), which replace the 3-fluoro with a 3-methyl group, lack this critical fluorine interaction, predicting a significant reduction in kinase inhibitory activity .

B-Raf V600E Kinase Inhibition Arylsulfonamide Pharmacophore

Sulfonamide vs. Methylsulfonyl Moiety in 4,5-Diarylthiazoles: Impact on COX-2 Selectivity and In Vivo Activity

A landmark structure-activity relationship study of 4,5-diarylthiazoles demonstrated that substituting the methylsulfonyl group on the 6-phenyl ring with a sulfonamide moiety results in compounds with superior in vivo pharmacological properties, despite a measurable decrease in COX-2 selectivity. Specifically, the sulfonamide-substituted series yielded oral ED50 values in the rat carrageenan-induced paw edema model below 10 mg/kg, compared to typical methylsulfone analogs which lacked comparable in vivo efficacy at equivalent doses [1]. The compound 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide, featuring a 3-fluorobenzenesulfonamide headgroup, is a direct member of this advantaged sulfonamide subclass. Its closest methylsulfone analog would correspond to replacing the -SO2NH- group with -SO2-, a change that the published data indicate would compromise in vivo anti-inflammatory activity, making the sulfonamide variant the preferred choice for animal efficacy studies [1].

COX-2 Inhibition Selectivity In Vivo Anti-inflammatory

Meta-Fluoro Phenyl Substitution on the Thiazole 2-Position: Conformational and Electrostatic Effects Predicted to Enhance Target Engagement

The 3-fluorophenyl group attached to the 2-position of the thiazole ring introduces a unique conformational bias and electronic distribution compared to the 4-fluorophenyl isomer. In the B-Raf(V600E) inhibitor series, structural analyses revealed that the aryl ring at this position occupies a hydrophobic pocket, and subtle changes in fluoro-substitution pattern alter the dihedral angle between the thiazole and phenyl rings, modulating binding affinity [1]. The meta-fluoro substitution (as in 946204-48-4) is predicted to provide a distinct electrostatic surface potential compared to the para-fluoro variant (e.g., N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide, CAS 941945-15-9) . Although direct binding data are lacking, the established sensitivity of the kinase pocket to this substitution pattern makes the 3-fluorophenyl configuration a non-interchangeable element for structure-based design efforts.

Fluorine Effects Binding Conformation Electrostatics

Validated Experimental Scenarios for 3-Fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide Based on Comparative Evidence


Structure-Activity Relationship (SAR) Profiling of Thiazole-Based Kinase Inhibitors Exploiting the Fluorobenzenesulfonamide Pharmacophore

This compound is best deployed as a key member of a focused library aimed at optimizing B-Raf(V600E) or analogous kinase targets, where the ortho-fluorobenzenesulfonamide headgroup has been proven to be a critical potency driver (Section 3, Evidence Item 1) [1]. Its direct comparison with des-fluoro and 3-methyl analogs allows teams to quantify the contribution of the fluorine atom to cellular pERK inhibition.

In Vivo Anti-Inflammatory Lead Selection Prioritizing Sulfonamide-Containing 4,5-Diarylthiazoles

For programs targeting COX-2-mediated inflammation, this compound serves as a representative of the sulfonamide subclass that has demonstrated oral ED50 values below 10 mg/kg in rat paw edema models, a key advantage over methylsulfone counterparts (Section 3, Evidence Item 2) [2]. Its procurement enables direct in vivo benchmarking against standard COX-2 inhibitors like celecoxib.

Computational Chemistry and Docking Studies Investigating Meta-Fluoro Phenyl Conformational Effects

The distinct 3-fluorophenyl configuration on the thiazole 2-position provides a unique test case for molecular dynamics simulations and free-energy perturbation (FEP) studies, where the meta-fluoro substituent's influence on dihedral angle and target pocket electrostatics can be computationally compared to the para-fluoro isomer (Section 3, Evidence Item 3) .

Quote Request

Request a Quote for 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.